3-Chloro-4-fluoro-n,n-dimethylbenzamide
Description
3-Chloro-4-fluoro-N,N-dimethylbenzamide (CAS: 871657-07-7) is a halogenated benzamide derivative with the molecular formula C₉H₉ClFNO and a molecular weight of 201.63 g/mol. Key physicochemical properties include a predicted density of 1.253±0.06 g/cm³, boiling point of 319.5±32.0 °C, and acidity (pKa) of -1.79±0.70 . The compound features a benzamide backbone substituted with chlorine at the 3-position, fluorine at the 4-position, and two methyl groups on the amide nitrogen.
Properties
Molecular Formula |
C9H9ClFNO |
|---|---|
Molecular Weight |
201.62 g/mol |
IUPAC Name |
3-chloro-4-fluoro-N,N-dimethylbenzamide |
InChI |
InChI=1S/C9H9ClFNO/c1-12(2)9(13)6-3-4-8(11)7(10)5-6/h3-5H,1-2H3 |
InChI Key |
CFTIEERQYDTPAZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)F)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Chloro-N,N-dimethylbenzamide (1a)
- Structure : Chlorine at the 4-position on the benzene ring; lacks the 4-fluoro substituent.
- Reactivity: Used in cobalt-catalyzed Suzuki biaryl coupling reactions to synthesize biphenylcarboxamides.
- Spectroscopy : ¹³C NMR data (CDCl₃) shows carbonyl (δ 168.47 ppm) and aromatic carbons (δ 120–140 ppm), consistent with halogen and dimethylamide electronic effects .
N,N-Dimethyl-4-(trifluoromethyl)benzamide (3-t)
- Structure : Trifluoromethyl (-CF₃) group at the 4-position instead of chloro-fluoro substituents.
- Electronic Effects : The -CF₃ group is a stronger electron-withdrawing group than Cl or F, significantly lowering the electron density of the aromatic ring. This could enhance acidity (lower pKa) and influence reactivity in electrophilic substitution or metal-catalyzed reactions .
N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (Cyprofuram)
- Structure : Chlorine at the 3-position on the phenyl ring, coupled with a tetrahydrofuran-based substituent.
- Application : Used as a fungicide. The additional cyclic substituent introduces steric bulk and hydrogen-bonding capacity, which are absent in 3-chloro-4-fluoro-N,N-dimethylbenzamide. These features likely enhance its binding to fungal targets compared to simpler dimethylbenzamides .
N,N-Dimethylbenzamide (Parent Compound)
- Structure: No halogen or CF₃ substituents.
- Chromatographic Behavior : Retention indices in chromatography are significantly lower (-80 units) compared to primary benzamides due to reduced polarity from N,N-dimethyl substitution. This suggests that this compound would exhibit similarly low retention in chromatographic systems, favoring faster elution .
Physicochemical and Functional Comparisons
Table 1: Key Properties of Selected Benzamide Derivatives
Key Observations:
- Halogen Effects: The dual chloro-fluoro substitution in this compound creates a unique electronic profile, balancing electron withdrawal (Cl, F) and steric effects. This contrasts with mono-halogenated analogs like 4-chloro-N,N-dimethylbenzamide, which lack synergistic electronic modulation.
- Polarity and Solubility : N,N-dimethyl substitution reduces polarity across all derivatives, as evidenced by lower chromatographic retention indices compared to primary amides .
- Acidity: The predicted pKa of -1.79 for this compound suggests moderate acidity, likely intermediate between non-halogenated and CF₃-substituted analogs.
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